molecular formula C13H15Cl2NO2 B1308218 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901923-63-5

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

Katalognummer: B1308218
CAS-Nummer: 901923-63-5
Molekulargewicht: 288.17 g/mol
InChI-Schlüssel: VUPOYLHAJRUNGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C13H15Cl2NO2 and its molecular weight is 288.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-[(2,6-Dichlorophenyl)methyl]piperidine-4-carboxylic acid is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of piperidine derivatives, which are known for their therapeutic potential across various medical fields. The presence of the dichlorophenyl group significantly influences its biological interactions and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H15Cl2NO2C_{13}H_{15}Cl_2NO_2 with a molecular weight of 288.17 g/mol. The compound features a piperidine ring substituted with a carboxylic acid group and a dichlorophenyl moiety, which contributes to its lipophilicity and ability to cross biological membranes.

PropertyValue
Molecular FormulaC13H15Cl2NO2C_{13}H_{15}Cl_2NO_2
Molecular Weight288.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound primarily acts as a partial agonist at the GABAA_A receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system (CNS). By enhancing GABA's action, this compound can decrease neuronal excitability, potentially leading to sedative effects . Additionally, it has been noted for its potential as an inhibitor of specific kinases , such as Aurora A kinase, which is vital for cell cycle regulation and has implications in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting Aurora A kinase, leading to reduced proliferation of cancer cells. This mechanism positions it as a candidate for developing novel anticancer therapies.

Neuropharmacological Effects

Due to its action on the GABAA_A receptor, this compound may also have applications in treating anxiety disorders and other CNS-related conditions. Its sedative properties could be beneficial in managing anxiety and sleep disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although more comprehensive investigations are needed to fully elucidate its spectrum of activity against various pathogens.

Study 1: Inhibition of Aurora A Kinase

A study demonstrated that this compound effectively inhibits Aurora A kinase activity in vitro. This inhibition was associated with decreased cell viability in cancer cell lines, highlighting its potential as an anticancer agent.

Study 2: GABAA_A Receptor Modulation

Another investigation focused on the compound's interaction with GABAA_A receptors. The results indicated that it acts as a partial agonist, enhancing GABAergic transmission and producing anxiolytic-like effects in animal models.

Wissenschaftliche Forschungsanwendungen

Applications in Neuropharmacology

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid exhibits potential applications in treating various central nervous system (CNS) disorders:

  • Anxiety Disorders : As a partial agonist at the GABA_A receptor, this compound may help manage anxiety symptoms by enhancing GABAergic transmission. Animal studies have demonstrated anxiolytic-like effects .
  • Sleep Disorders : The sedative properties derived from its GABA_A receptor modulation suggest potential use in sleep-related conditions.

Anticancer Properties

The compound's ability to inhibit Aurora A kinase positions it as a candidate for cancer therapy:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound effectively reduces cell viability in various cancer cell lines through Aurora A kinase inhibition. This mechanism has been validated in vitro, showing significant anticancer activity .

Case Study: Inhibition of Aurora A Kinase

A study demonstrated that exposure to this compound resulted in decreased proliferation rates in FaDu hypopharyngeal tumor cells compared to control groups. The findings suggest that the compound could be developed into a novel anticancer agent targeting Aurora A kinase .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. However, further research is necessary to establish its efficacy against specific pathogens and understand its spectrum of activity fully .

Summary of Findings

Application AreaMechanism of ActionNotable Findings
NeuropharmacologyPartial agonist at GABA_A receptorAnxiolytic effects demonstrated in animal models
OncologyInhibitor of Aurora A kinaseReduced cell viability in cancer cell lines
Antimicrobial ActivityPotential antimicrobial propertiesPreliminary studies indicate efficacy

Eigenschaften

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOYLHAJRUNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397796
Record name 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901923-63-5
Record name 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.